Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride
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Overview
Description
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3N. It is a derivative of butanamine, where the butyl group is substituted with three fluorine atoms and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,4,4-trifluorobutan-2-one and methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutylamine hydrochloride: Similar in structure but lacks the methyl group.
4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride: Similar but with different substitution patterns.
Uniqueness
Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H11ClF3N |
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Molecular Weight |
177.59 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(9-2)3-5(6,7)8;/h4,9H,3H2,1-2H3;1H |
InChI Key |
MFLSXOJOSGZVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)NC.Cl |
Origin of Product |
United States |
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